

Cross-Validation of Pirinixil's Mechanism: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	Pirinixil				
Cat. No.:	B1219568	Get Quote			

Pirinixil (also known as WY-14,643) is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism and inflammation. This guide provides a comparative analysis of Pirinixil's mechanism of action across different cell types, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Mechanism of Action: A Cross-Cellular Perspective

Pirinixil exerts its effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), and the complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes primarily involved in fatty acid uptake, transport, and oxidation, leading to a reduction in circulating lipid levels.

While the fundamental mechanism of PPAR α activation by **Pirinixil** is consistent, the downstream cellular responses can vary significantly depending on the cell type, the expression levels of PPAR α and its co-regulators, and the specific metabolic and signaling context of the cell. This guide explores these nuances in hepatocytes, cardiomyocytes, endothelial cells, and macrophages.

Comparative Efficacy of Pirinixil and Alternatives



The following table summarizes the in vitro potency of **Pirinixil** and other commonly used PPARα agonists.

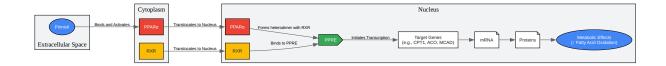
Compound	Target	Species	Assay System	EC50	Reference
Pirinixil (WY- 14,643)	PPARα	Murine	0.63 μΜ	[1]	
PPARy	Murine	32 μΜ	[1]		
PPARα	Human	HepG2 cells (luciferase reporter)	5.0 μΜ	[1]	
PPARy	Human	60 μΜ	[1]	_	
PPARδ	Human	35 μΜ	[1]	_	
Fenofibric Acid	PPARα	Human	-	_	
GW7647	PPARα	Human	-	_	
Elafibranor	PPARα	Human	-	_	
PPARδ	Human	-			

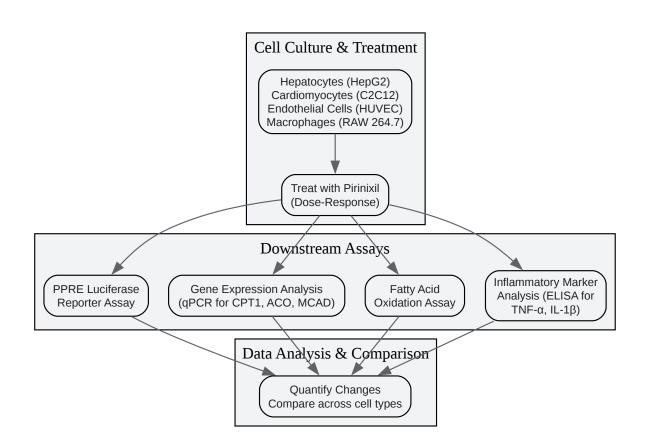
Note: EC50 values for Fenofibric Acid, GW7647, and Elafibranor are available in the literature but are not included here to maintain focus on **Pirinixil**'s direct comparison data found during the search.

Signaling Pathways and Experimental Workflows

To visualize the core mechanism of **Pirinixil** and the experimental approaches used to study its effects, the following diagrams are provided.







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References

- 1. medchemexpress.com [medchemexpress.com]
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